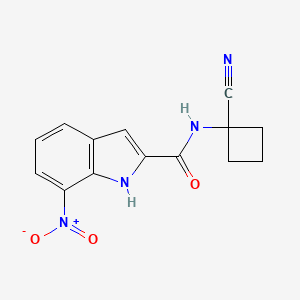
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It was first synthesized in 2005 by a team of researchers at the University of California, Los Angeles.
Mécanisme D'action
The exact mechanism of action of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and GABA. It also has antioxidant properties, which may help to protect neurons from damage.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the brain, improve blood flow, and increase the production of neurotrophic factors. It also has been shown to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animals. It also has a relatively low molecular weight, which makes it easier to administer and study. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide. One area of interest is in developing new formulations of the drug that are more effective at crossing the blood-brain barrier. Another area of interest is in studying the long-term effects of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide on neurological function and disease progression. Additionally, there is interest in studying the potential of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Méthodes De Synthèse
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents and solvents, including acetonitrile, hydrochloric acid, and sodium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been the subject of several scientific studies, which have demonstrated its potential in treating various neurological disorders. Some of the disorders that N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been studied for include traumatic brain injury, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-8-14(5-2-6-14)17-13(19)10-7-9-3-1-4-11(18(20)21)12(9)16-10/h1,3-4,7,16H,2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKRKDULGWXZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2713670.png)
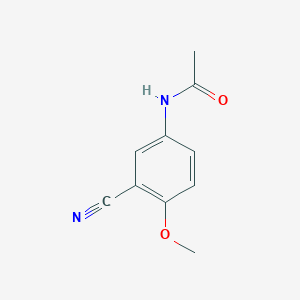
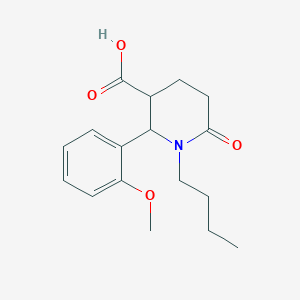

![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)
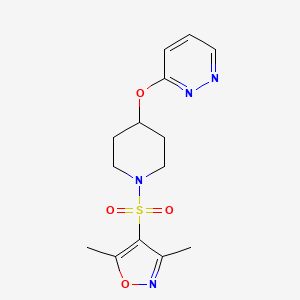
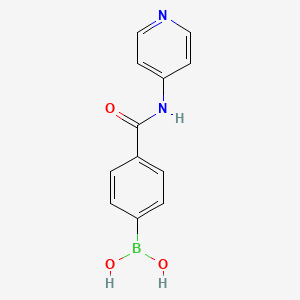

![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)